Tert-Butyl 7-amino-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by its amino and carboxylate functional groups. This compound has garnered attention in medicinal chemistry due to its potential applications in developing pharmaceuticals, particularly those targeting cancer, viral infections, and inflammatory diseases. The structure of tert-butyl 7-amino-1H-indazole-1-carboxylate positions it as a versatile building block for various chemical syntheses.
Tert-butyl 7-amino-1H-indazole-1-carboxylate can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an indazole derivative. Its chemical structure is defined by the presence of a tert-butyl group, an amino group at the 7-position of the indazole ring, and a carboxylate functional group. This classification allows it to participate in a range of chemical reactions typical of both amines and carboxylic acids.
The synthesis of tert-butyl 7-amino-1H-indazole-1-carboxylate typically involves the reaction of 7-aminoindazole with tert-butyl chloroformate. This reaction is commonly performed in the presence of a base, such as triethylamine, which serves to neutralize the hydrochloric acid produced during the process. The solvent used is often dichloromethane, and the reaction conditions are usually maintained at room temperature to optimize yield and purity.
The synthesis can be summarized as follows:
This method allows for efficient production while minimizing by-products.
The molecular formula of tert-butyl 7-amino-1H-indazole-1-carboxylate is . The compound features a fused indazole ring system with an amino group at position 7 and a tert-butyl ester at the carboxylic acid position.
Key structural data include:
Tert-butyl 7-amino-1H-indazole-1-carboxylate can undergo several significant chemical reactions:
For these reactions, common reagents include:
The reactions lead to several products:
Tert-butyl 7-amino-1H-indazole-1-carboxylate acts primarily through interactions with biological targets, such as enzymes and receptors. Its mechanism involves modulating biochemical pathways relevant to disease processes, particularly those associated with cancer and inflammation.
Indazole derivatives like this compound are known to exhibit activities such as:
These activities are attributed to their ability to inhibit enzyme function, modulate receptor signaling pathways, and disrupt protein-protein interactions.
The physical properties of tert-butyl 7-amino-1H-indazole-1-carboxylate include its appearance as a solid crystalline compound, although specific color and form details may vary based on purity and synthesis method.
Chemical properties encompass its reactivity patterns typical for amines and carboxylic acids. It is soluble in organic solvents like dichloromethane and exhibits stability under standard laboratory conditions but may react under specific oxidative or reductive conditions.
Further analyses such as spectral data (NMR, IR) provide insights into its functional groups and molecular interactions, confirming its structure post-synthesis.
Tert-butyl 7-amino-1H-indazole-1-carboxylate has several notable applications:
The indazole nucleus—a bicyclic framework comprising fused benzene and pyrazole rings—represents a privileged scaffold in medicinal chemistry due to its versatile drug-like properties and capacity for diverse molecular interactions. This heterocycle exists predominantly as the thermodynamically stable 1H-tautomer, though 2H-tautomerism contributes to its structural flexibility [2]. The aromatic system enables π-stacking interactions, while the pyrazole nitrogen atoms serve as hydrogen bond acceptors or donors, facilitating targeted binding to biological macromolecules. These features underpin the broad pharmacological profile of indazole derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and antiviral activities [2] [10].
Clinically, indazole motifs feature prominently in FDA-approved therapeutics. Notable examples include:
Table 1: Clinically Utilized Indazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Niraparib | Antineoplastic | PARP enzyme |
Pazopanib | Tyrosine kinase inhibitor | VEGFR, PDGFR, FGFR |
Bendazac | Anti-inflammatory | Protein denaturation stabilizer |
Benzydamine | Non-steroidal anti-inflammatory | Prostaglandin synthesis inhibition |
The synthetic accessibility of functionalized indazoles further enhances their drug design utility. Modern routes leverage transition metal catalysis (e.g., Pd, Rh, Cu) and green chemistry approaches to construct diversely substituted derivatives. For instance, intramolecular C-H amination, 1,3-dipolar cycloadditions, and reductive cyclizations enable efficient installation of pharmacophores at multiple positions on the indazole core [2] [10]. This synthetic versatility permits strategic modulation of electronic properties, steric bulk, and solubility—parameters critical for optimizing pharmacokinetic profiles.
The tert-butyloxycarbonyl (Boc) group serves as a cornerstone protecting strategy in complex molecule synthesis, particularly for heterocyclic systems like indazoles. tert-Butyl 7-amino-1H-indazole-1-carboxylate exemplifies this application, where the Boc group masks N1 of the indazole nucleus as a stable, electron-withdrawing carbamate [3] [6]. This protection is indispensable during multi-step syntheses because:
Table 2: Stability Profile of tert-Butyl Carboxylate Protecting Groups
Reaction Condition | Stability | Deprotection Method |
---|---|---|
Strong acid (pH <1, 100°C) | Unstable | Complete cleavage within minutes |
Weak acid (pH 4, RT) | Stable | Not applicable |
Strong bases (t-BuOK) | Stable | Not applicable |
Nucleophiles (RLi, RMgX) | Stable | Not applicable |
Reductive (LiAlH4) | Stable | Not applicable |
Oxidative (KMnO4) | Stable | Not applicable |
Recent advances highlight sustainable deprotection methodologies. The CeCl3·7H2O/NaI system catalytically cleaves tert-butyl ethers/carboxylates under mild conditions [3]. Similarly, tris(4-bromophenyl)aminium hexachloroantimonate ("magic blue") with triethylsilane enables chemoselective deprotection at ambient temperature [6]. For tert-butyl 7-amino-1H-indazole-1-carboxylate synthesis, precursors like tert-butyl 7-nitro-1H-indazole-1-carboxylate (CAS: 173459-52-4) are employed, where nitro group reduction yields the target 7-amino derivative [9].
Amino-functionalization at the 7-position of indazole scaffolds markedly enhances bioactivity profiles, particularly in oncology. The electron-donating 7-amino group modulates electronic density, influencing binding affinity to kinase ATP pockets and DNA interfaces. This substitution pattern features prominently in several inhibitor classes:
Table 3: Structure-Activity Relationships of 7-Aminoindazole Derivatives
Biological Target | Role of 7-Amino Group | Observed Activity Enhancement |
---|---|---|
Tubulin | H-bond donation to β-tubulin Thr179 | Disrupted microtubule dynamics |
FGFR Kinases | Enhanced hinge region binding affinity | Improved kinase selectivity |
IDO1 Enzymes | Stabilization of heme-bound oxygen interaction | Increased kynurenine pathway blockade |
DNA Topoisomerase II | Intercalation via π-π stacking | DNA damage response activation |
Mechanistically, 7-aminoindazole derivatives like tert-butyl 7-amino-1H-indazole-1-carboxylate serve as precursors for bioactive carboxamides. Amide coupling at C3/C6 yields derivatives that penetrate tumor cells via passive diffusion, where intracellular esterases cleave the Boc group to liberate active 7-aminoindazoles [10]. Molecular modeling confirms that the 7-amino group in N-(2,3-dimethyl-2H-indazol-6-yl)carboxamides forms critical hydrogen bonds with tubulin’s T7 loop (PDB:7Z2P), explaining their nanomolar cytotoxicity against MCF-7 and HeLa cell lines [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: